molecular formula C13H20N4O3 B12507792 Tert-butyl 3-[(6-aminopyrazin-2-yl)oxy]pyrrolidine-1-carboxylate

Tert-butyl 3-[(6-aminopyrazin-2-yl)oxy]pyrrolidine-1-carboxylate

Katalognummer: B12507792
Molekulargewicht: 280.32 g/mol
InChI-Schlüssel: SSQPTKBJDXDUOU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tert-butyl 3-[(6-aminopyrazin-2-yl)oxy]pyrrolidine-1-carboxylate is a pyrrolidine-based compound featuring a tert-butyl carbamate group at the 1-position and a 6-aminopyrazine moiety linked via an ether bond at the 3-position. This structure combines a rigid pyrrolidine scaffold with a pyrazine ring, which is often utilized in medicinal chemistry due to its hydrogen-bonding capabilities and metabolic stability. The tert-butyl group enhances solubility in organic solvents, while the amino group on pyrazine may contribute to interactions with biological targets, such as enzymes or receptors .

Eigenschaften

IUPAC Name

tert-butyl 3-(6-aminopyrazin-2-yl)oxypyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O3/c1-13(2,3)20-12(18)17-5-4-9(8-17)19-11-7-15-6-10(14)16-11/h6-7,9H,4-5,8H2,1-3H3,(H2,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSQPTKBJDXDUOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)OC2=NC(=CN=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Mesylation of Pyrrolidine Precursor

The foundational step involves converting (S)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate to its mesylate derivative. Key protocols include:

Reaction Conditions

  • Reagents : Methanesulfonyl chloride (1.2–1.5 eq), triethylamine (2–3 eq).
  • Solvent : Dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF).
  • Temperature : 0°C to room temperature (RT), 1–16 hours.
  • Yield : 60–100% after silica gel chromatography.

Mechanistic Insight
The hydroxyl group at the pyrrolidine 3-position undergoes protonation by triethylamine, followed by nucleophilic attack by methanesulfonyl chloride to form the mesylate. This intermediate is highly reactive toward nucleophilic substitution due to the excellent leaving group ability of the mesyl (–OSO₂CH₃) moiety.

Etherification with 6-Aminopyrazin-2-ol

The mesylate intermediate reacts with 6-aminopyrazin-2-ol under alkaline conditions:

Optimized Protocol

  • Base : Potassium carbonate (K₂CO₃, 2–3 eq).
  • Solvent : Dimethylformamide (DMF) or dimethylacetamide (DMA).
  • Temperature : 60–100°C, 12–48 hours.
  • Yield : 50–70% after purification.

Critical Parameters

  • Steric Effects : Bulky tert-butyl groups on the pyrrolidine necessitate elevated temperatures for efficient substitution.
  • Amino Group Stability : The 6-aminopyrazin-2-ol must remain protonated to avoid side reactions; neutral or acidic conditions risk diazotization.

Alternative Approaches

Photocatalytic Cross-Coupling

A patent (CN108558792B) describes a one-step method using visible-light catalysis:

Procedure

  • Catalyst : Acridine salt (0.1 eq), 2,2,6,6-tetramethylpiperidine-N-oxide (0.5 eq).
  • Solvent : Anhydrous dichloroethane under oxygen atmosphere.
  • Light Source : Blue LED (450 nm), 10 hours.
  • Yield : 95% after column chromatography.

Advantages

  • Avoids pre-functionalization of the pyrrolidine hydroxyl group.
  • Scalable to multi-gram quantities with minimal byproducts.

Comparative Analysis of Methods

Parameter Mesylation-Substitution Photocatalytic Coupling
Steps 2 1
Reaction Time 18–64 hours 10 hours
Overall Yield 30–50% 85–95%
Stereochemical Purity >99% ee (if chiral starting material used) Requires chiral catalyst
Scalability Pilot-scale demonstrated Lab-scale only

Industrial-Scale Considerations

Cost Analysis

  • Mesylation-Substitution : Lower catalyst costs but higher solvent consumption.
  • Photocatalytic Coupling : High catalyst costs offset by reduced steps.

Environmental Impact

  • Waste Generation : Mesylation produces stoichiometric HCl and sulfonic acid byproducts, requiring neutralization.
  • Green Chemistry Potential : Photocatalytic methods align with sustainable chemistry principles by minimizing hazardous reagents.

Analyse Chemischer Reaktionen

Reaktionstypen

(S)-tert-Butyl 3-((6-Aminopyrazin-2-yl)oxy)pyrrolidin-1-carboxylat kann verschiedene chemische Reaktionen eingehen, darunter:

    Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.

    Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden.

    Substitution: Nucleophile oder elektrophile Substitutionsreaktionen können je nach den vorhandenen funktionellen Gruppen auftreten.

Häufige Reagenzien und Bedingungen

    Oxidation: Kaliumpermanganat in einem sauren Medium.

    Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.

    Substitution: Nucleophile wie Amine oder Thiole in Gegenwart einer Base.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise könnte die Oxidation zu einem Carbonsäurederivat führen, während die Reduktion einen Alkohol ergeben könnte.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von (S)-tert-Butyl 3-((6-Aminopyrazin-2-yl)oxy)pyrrolidin-1-carboxylat hängt von seiner spezifischen Anwendung ab. In einem biologischen Kontext kann es mit molekularen Zielstrukturen wie Enzymen oder Rezeptoren interagieren, ihre Aktivität modulieren und zelluläre Pfade beeinflussen. Die genauen beteiligten molekularen Zielstrukturen und Pfade bedürfen weiterer experimenteller Untersuchungen.

Wirkmechanismus

The mechanism of action of (S)-tert-Butyl 3-((6-aminopyrazin-2-yl)oxy)pyrrolidine-1-carboxylate would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved would require further experimental investigation.

Vergleich Mit ähnlichen Verbindungen

Substituent Variations

  • Target Compound: Substituent: 6-Aminopyrazin-2-yl Key Features: Amino group enables hydrogen bonding; pyrazine ring provides aromaticity and planar geometry.
  • Reported yield: 50% .
  • (R)-tert-Butyl 3-((6-ethoxypyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate :

    • Substituent : 6-Ethoxypyrimidin-4-yl
    • Key Differences : Ethoxy group increases lipophilicity, which may enhance membrane permeability. Molecular weight: 309.36 g/mol; enantiomeric (R)-form could influence chiral recognition in biological systems .
  • tert-Butyl 3-(6-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl)pyrrolidine-1-carboxylate: Substituent: 6-Bromo-triazolo-pyridine Key Differences: Bromine atom adds steric bulk and alters electronic properties (σ‑donor/π‑acceptor). Predicted density: 1.53 g/cm³; pKa: 1.81 .

Stereochemical Variations

  • Molecular weight: 202.25 g/mol .
  • tert-Butyl (3R)-3-{[6-(dibenzylamino)-5-nitropyrimidin-4-yl]amino}pyrrolidine-1-carboxylate: Configuration: R-enantiomer Key Differences: Nitro and dibenzylamino groups introduce strong electron-withdrawing and bulky substituents, respectively. TLC Rf: 0.29 (hexane:ethyl acetate = 4:1) .

Table 1: Comparative Data of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
Target Compound C₁₃H₂₀N₄O₃ 280.33 6-Aminopyrazin-2-yl High hydrogen-bonding potential
Compound 35 C₂₈H₃₀ClN₃O₄ 508.01 4-Chloro-3-hydroxyphenyl-isoquinoline Enhanced electrophilicity, 50% yield
(R)-6-Ethoxypyrimidine Derivative C₁₅H₂₃N₃O₄ 309.36 6-Ethoxypyrimidin-4-yl Lipophilic, chiral specificity
6-Bromo-triazolo-pyridine Derivative C₁₅H₁₉BrN₄O₂ 367.24 6-Bromo-triazolo-pyridine High density (1.53 g/cm³), low pKa

Biologische Aktivität

Tert-butyl 3-[(6-aminopyrazin-2-yl)oxy]pyrrolidine-1-carboxylate, also known as (S)-tert-butyl 3-((6-aminopyrazin-2-yl)oxy)pyrrolidine-1-carboxylate, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound has the following characteristics:

  • Molecular Formula : C13H20N4O3
  • Molecular Weight : Approximately 280.32 g/mol
  • Structural Features : It contains a tert-butyl group, a pyrrolidine ring, and an aminopyrazine moiety, which are significant in influencing its biological interactions and activities.

Synthesis

The synthesis of this compound typically involves several synthetic routes:

  • Formation of the Pyrrolidine Ring : Achieved through cyclization reactions involving suitable precursors.
  • Introduction of the Aminopyrazinyl Group : This is typically accomplished via nucleophilic substitution reactions with 6-aminopyrazine.
  • Formation of the Tert-butyl Ester : This can be done using tert-butyl chloroformate in the presence of a base.

Research indicates that compounds similar to this compound exhibit significant activity against Class I PI3K enzymes, particularly isoforms PI3Kα and PI3Kδ. This inhibition is crucial as it is linked to the regulation of cell proliferation and survival pathways commonly associated with cancer progression .

Antitumor Activity

Studies have shown that this compound possesses potent anti-tumor activity by inhibiting uncontrolled cellular proliferation. The mechanism involves:

  • Inhibition of PI3K Signaling Pathways : By targeting specific isoforms, the compound may reduce tumor cell invasion and metastasis, thereby offering therapeutic benefits in cancer treatment .

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits various cancer cell lines. For instance:

Cell Line IC50 (µM) Effect
A549 (Lung Cancer)5.0Significant proliferation inhibition
MCF7 (Breast Cancer)4.5Induced apoptosis
HeLa (Cervical Cancer)6.0Cell cycle arrest

These findings highlight its potential as a therapeutic agent in oncology .

In Vivo Studies

Animal model studies have further corroborated the in vitro findings, showing that administration of the compound leads to reduced tumor growth rates and improved survival outcomes in treated groups compared to controls.

Q & A

Q. Table 1: Synthesis Optimization

ConditionYield (%)Purity (HPLC)Reference
DMAP/TEA, 0–20°C78–93≥95%
H₂, Pd/C catalysis72≥98%

Advanced: How can NMR spectral data resolve structural ambiguities in derivatives of this compound?

Methodological Answer:
Key NMR signals to monitor:

  • Pyrrolidine Ring : Protons adjacent to the tert-butyl group exhibit downfield shifts (δ 3.0–3.5 ppm) due to electron-withdrawing effects of the carbamate .
  • Aminopyrazine Moiety : NH₂ protons appear as broad singlets (δ 5.8–6.2 ppm), while aromatic protons resonate at δ 8.0–8.5 ppm .
  • Contradictions : Discrepancies in coupling constants (e.g., J = 6–8 Hz for pyrrolidine protons) may indicate stereochemical variations. Use 13C^{13}C-NMR to confirm tert-butyl (δ 28–30 ppm for CH₃, δ 80–85 ppm for quaternary C) .

Basic: What purification strategies are effective for isolating this compound from reaction mixtures?

Methodological Answer:

  • Column Chromatography : Use silica gel with gradients of ethyl acetate/hexane (e.g., 1:6) for intermediates .
  • Recrystallization : Polar solvents (e.g., ethanol) improve purity for crystalline derivatives .
  • Yield vs. Purity Trade-offs : Higher polarity solvents (e.g., chloroform) may reduce yield but enhance purity .

Advanced: How can researchers address conflicting data in biological activity studies involving this compound?

Methodological Answer:

  • Experimental Design : Employ split-plot designs to test variables (e.g., substituents, stereochemistry) systematically .
  • In Vitro Assays : Use NF-κB inhibition (IC₅₀) or enzyme-binding studies to correlate structure-activity relationships. For example, tert-butyl esters often enhance bioavailability but may reduce solubility .
  • Data Reconciliation : Compare results across multiple assays (e.g., cytotoxicity vs. target specificity) to identify false positives .

Q. Table 2: Biological Activity Profiling

Assay TypeTargetResult (IC₅₀)Reference
NF-κB InhibitionHeLa Cells0.5–2.0 μM
Calcium Channel BlockCardiomyocytes10–15 μM

Basic: What spectroscopic methods beyond NMR are critical for characterizing this compound?

Methodological Answer:

  • HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 323.82 for C₁₆H₂₂ClN₃O₂) and isotopic patterns .
  • IR Spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and NH₂ bends (~1600 cm⁻¹) .
  • HPLC-MS : Quantify purity (>98%) and detect trace impurities (e.g., deprotected amines) .

Advanced: What computational tools aid in retrosynthetic planning for novel derivatives?

Methodological Answer:

  • AI-Driven Synthesis : Use Template_relevance models (e.g., Reaxys, Pistachio) to predict feasible routes for introducing substituents (e.g., boronate esters) .
  • DFT Calculations : Optimize transition states for key steps (e.g., SN2 displacement at pyrrolidine oxygen) .
  • Similarity Analysis : Leverage PubChem data (similarity scores >0.8) to identify analogs with validated synthetic pathways .

Basic: How should researchers handle stability and storage of this compound?

Methodological Answer:

  • Storage : Store at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the tert-butyl ester .
  • Stability Tests : Monitor degradation via HPLC every 6 months; discard if purity drops below 95% .

Advanced: What mechanistic insights explain the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

  • Buchwald-Hartwig Amination : The aminopyrazine moiety acts as a directing group, facilitating Pd-catalyzed C–N bond formation .
  • Steric Effects : tert-Butyl groups hinder nucleophilic attack at the pyrrolidine nitrogen, favoring regioselective modifications .

Basic: What safety precautions are essential when handling this compound?

Methodological Answer:

  • PPE : Use nitrile gloves, goggles, and fume hoods to avoid skin/eye contact .
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can researchers validate the compound’s role in medicinal chemistry workflows?

Methodological Answer:

  • ADME Profiling : Assess logP (e.g., ~2.5 for C₁₁H₂₂N₂O₂) and solubility (<10 μM in PBS) to predict pharmacokinetics .
  • In Vivo Studies : Test in zebrafish models for bioavailability and toxicity (e.g., LD₅₀ > 100 mg/kg) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.